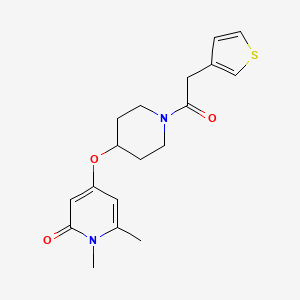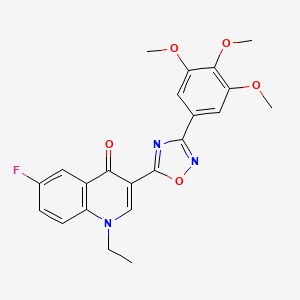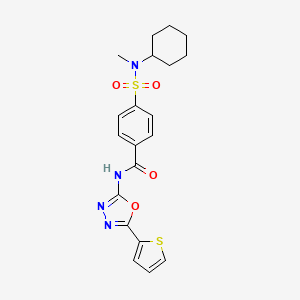![molecular formula C16H15NO4S B2731305 Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-83-9](/img/structure/B2731305.png)
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H15NO4S . It is a derivative of Methyl 3-amino-2-thiophenecarboxylate, which reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” is represented by the linear formula C16H15NO4S . The exact mass of the compound is unknown.Physical And Chemical Properties Analysis
“Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 439.3±30.0 °C at 760 mmHg, and a flash point of 219.5±24.6 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.62, and its ACD/LogD (pH 5.5 and pH 7.4) is 1.78 .Aplicaciones Científicas De Investigación
Synthetic Methodologies
The compound has been utilized in the synthesis of diverse heterocyclic structures, showcasing its versatility in organic synthesis. For example, it participates in reactions leading to the formation of [3,2-d]4(3H)thieno- pyrimidinones, illustrating its role in creating complex molecules through cyclization processes (Hajjem, Khoud, & Baccar, 2010). Similarly, its derivatives have been implicated in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, further underscoring its utility in constructing new heterocyclic systems with potential pharmacological applications (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Structural Characterization
Research involving "Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate" also delves into its structural characterization, contributing to the understanding of molecular interactions and stability. The crystal structure analysis of related compounds, such as fenpropathrin, reveals insights into molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for designing molecules with desired physical and chemical properties (Kang, Jeon, Lee, & Kim, 2014).
Catalytic Applications
Moreover, the compound finds applications in catalysis, particularly in the context of polymerization processes. For instance, chromium(III) amino-bis(phenolato) complexes, potentially derived from related structures, have been employed in the copolymerization of cyclohexene oxide and carbon dioxide, highlighting the role of such compounds in facilitating environmentally friendly polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).
Anticancer Research
Additionally, derivatives of "Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate" have been explored for their anticancer properties. Organotin(IV) complexes, for instance, have shown in vitro cytotoxicity against various human tumor cell lines, suggesting the potential of such compounds in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Propiedades
IUPAC Name |
methyl 3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-16(19)14-13(8-9-22-14)21-12-5-3-2-4-11(12)17-15(18)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXMSGTDMZCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)
![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)




![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)
![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)
